molecular formula C25H27N3 B1662085 3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole CAS No. 88107-84-0

3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole

Cat. No.: B1662085
CAS No.: 88107-84-0
M. Wt: 369.5 g/mol
InChI Key: WUJYNCPGAXBZMF-UHFFFAOYSA-N
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Description

“3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole” is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This compound features a hydrazone functional group, which is known for its versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole” typically involves the following steps:

    Formation of the Hydrazone: The reaction between 2-butyl-2-phenylhydrazine and an appropriate aldehyde or ketone to form the hydrazone intermediate.

    Coupling with Carbazole: The hydrazone intermediate is then coupled with 9-ethyl-9H-carbazole under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to corresponding amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the carbazole or hydrazone moiety are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole oxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, “3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole” can be used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications and functionalizations.

Biology and Medicine

In biology and medicine, carbazole derivatives have shown potential as therapeutic agents. They exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound could be explored for similar applications.

Industry

In the industrial sector, carbazole derivatives are used in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices. The hydrazone functional group adds versatility, making this compound valuable in material science.

Mechanism of Action

The mechanism of action for “3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole” would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydrazone group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior.

Comparison with Similar Compounds

Similar Compounds

    9-Ethyl-9H-carbazole: Lacks the hydrazone group, making it less versatile in certain reactions.

    2-Butyl-2-phenylhydrazone: Does not contain the carbazole moiety, limiting its applications in organic electronics.

    Carbazole: The parent compound, which is less functionalized and therefore less versatile.

Uniqueness

“3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole” is unique due to the presence of both the carbazole and hydrazone functional groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields.

Properties

IUPAC Name

N-butyl-N-[(9-ethylcarbazol-3-yl)methylideneamino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3/c1-3-5-17-28(21-11-7-6-8-12-21)26-19-20-15-16-25-23(18-20)22-13-9-10-14-24(22)27(25)4-2/h6-16,18-19H,3-5,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJYNCPGAXBZMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1=CC=CC=C1)N=CC2=CC3=C(C=C2)N(C4=CC=CC=C43)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659907
Record name 3-[(2-Butyl-2-phenylhydrazinylidene)methyl]-9-ethyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88107-84-0
Record name 3-[(2-Butyl-2-phenylhydrazinylidene)methyl]-9-ethyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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